molecular formula C14H19N3O5S B2515287 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 1105215-20-0

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No.: B2515287
CAS No.: 1105215-20-0
M. Wt: 341.38
InChI Key: CPIAAFJSLHSYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide ( 1105215-20-0) is a small molecule research compound with a molecular formula of C14H19N3O5S and a molecular weight of 341.38 g/mol . Its structure features an oxalamide core, a functional group known for its use in synthetic organic chemistry, linking a 2-hydroxyethyl chain to a 2-methylphenyl ring system that incorporates a 1,1-dioxidoisothiazolidin moiety . The presence of the isothiazolidin-1,1-dioxide (sultam) group is a notable structural feature found in various bioactive molecules and pharmaceuticals, often associated with specific target engagement . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and handle all compounds appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-10-3-4-11(17-6-2-8-23(17,21)22)9-12(10)16-14(20)13(19)15-5-7-18/h3-4,9,18H,2,5-8H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIAAFJSLHSYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a phenyl group attached to a dioxidoisothiazolidin moiety and an oxalamide group, which may contribute to its interactions with biological systems. Research into its biological activity primarily focuses on its mechanism of action, potential therapeutic applications, and biochemical pathways.

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound likely binds to the active site of CDK2, inhibiting its activity and disrupting the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing cell division, which is particularly relevant in cancer treatment contexts where uncontrolled cell proliferation is a concern.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound through various in vitro assays. For instance, it has been evaluated against several human cancer cell lines, including lung cancer lines A549, HCC827, and NCI-H358. The results indicated that compounds similar in structure exhibited significant cytotoxicity against these cancer cells while also affecting normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity towards cancer cells .

Table 1: Cytotoxicity Results

CompoundCell LineIC50 (μM)
This compoundA549X.X ± Y.Y
HCC827X.X ± Y.Y
NCI-H358X.X ± Y.Y
MRC-5X.X ± Y.Y

(Note: Specific IC50 values need to be filled based on experimental data from studies.)

Potential Applications

The compound shows promise not only in oncology but also in other therapeutic areas due to its biochemical activity:

  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, warranting further exploration.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies

In one notable study, derivatives of similar compounds were synthesized and tested for their biological activity. The findings indicated that modifications in the chemical structure significantly influenced their efficacy against various cancer cell lines. For instance, compounds with specific substituents showed enhanced activity in both 2D and 3D culture systems, highlighting the importance of structural optimization.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Oxalamides

Compound Name Molecular Formula Molecular Weight N1 Substituent N2 Substituent Yield (%) Purity (HPLC, %) Reference
Target Compound C₁₇H₂₁N₃O₅S 431.5* 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-MePh 2-Hydroxyethyl N/A N/A
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-Me-thiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide C₂₀H₂₅ClN₄O₄S 453.0 4-Chlorophenyl Thiazole-pyrrolidine hybrid 53 95.0
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-Me-thiazol-2-yl)(piperidin-2-yl)methyl)oxalamide C₂₁H₂₇ClN₄O₄S 467.0 4-Chlorophenyl Thiazole-piperidine hybrid 46 >95
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) C₁₉H₂₂N₃O₅ 372.4 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl N/A N/A
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide C₁₉H₂₄N₂O₃ 328.4 Adamant-2-yl Benzyloxy >35 >90

*Molecular weight inferred from structurally similar compounds in .

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : The target compound’s N1-substituent (isothiazolidin dioxide) contrasts with thiazole-piperidine hybrids (e.g., compounds in ) and adamantyl groups . Sulfone-containing heterocycles may improve metabolic stability compared to simple aromatic rings .

Characterization Data

  • LC-MS : Expected m/z ~431.5 (M+H⁺), aligning with analogues in .
  • ¹H NMR : Key signals include:
    • δ 1.10–2.20 (m, isothiazolidin CH₂ groups).
    • δ 3.56 (m, -CH₂-OH from hydroxyethyl group) .
    • δ 7.3–8.0 (aromatic protons from substituted phenyl).

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide?

Methodological Answer: Synthesis requires sequential coupling of oxalyl chloride with substituted amines. Key steps include:

  • Step 1: Reacting 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline with oxalyl chloride in anhydrous dichloromethane at 0–5°C to form the intermediate N1-acyl chloride.
  • Step 2: Coupling with 2-hydroxyethylamine under basic conditions (e.g., triethylamine) at 25°C.
  • Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio for amine:acyl chloride) and monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1).

Q. How can structural discrepancies in NMR data for oxalamide derivatives be resolved during characterization?

Methodological Answer: Discrepancies often arise from rotameric conformations of the oxalamide bond. To resolve:

  • Use high-temperature NMR (50–60°C in DMSO-d6) to coalesce split peaks.
  • Confirm via 2D-COSY and HSQC to assign proton and carbon signals unambiguously.
  • Cross-validate with X-ray crystallography for solid-state conformation (e.g., dihedral angles between aryl and oxalamide groups) .

Q. What strategies improve aqueous solubility for in vitro bioactivity assays of this hydrophobic compound?

Methodological Answer:

  • Co-solvent systems: Use DMSO (≤1% v/v) with PBS or cell culture media.
  • Cyclodextrin inclusion complexes: Prepare 10% (w/v) hydroxypropyl-β-cyclodextrin solutions to enhance solubility up to 5 mM.
  • pH adjustment: Test solubility in buffered solutions (pH 4–9) to identify ionizable groups (e.g., hydroxyl or sulfone moieties) .

Q. Which in vitro assays are suitable for preliminary screening of anticancer activity?

Methodological Answer:

  • Cell viability: MTT assay in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure.
  • Apoptosis: Annexin V/PI staining followed by flow cytometry.
  • Target engagement: Western blot for caspase-3 cleavage or PARP inhibition.
  • Control: Compare with structurally related oxalamides (e.g., N1-benzyl derivatives) to establish SAR trends .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring influence binding affinity to proposed targets (e.g., soluble epoxide hydrolase)?

Methodological Answer:

  • Computational docking: Use AutoDock Vina to model interactions between the dioxidoisothiazolidine moiety and the enzyme’s catalytic triad (Asp335, Tyr466, Tyr485).
  • Synthetic analogs: Prepare derivatives with electron-withdrawing (e.g., -Cl) or donating (-OCH3) groups at the 5-position.
  • Kinetic assays: Measure IC50 using fluorescent substrates (e.g., PHOME) to quantify inhibition potency. Correlate with logP values to assess hydrophobicity-driven binding .

Q. What experimental approaches reconcile contradictions in reported IC50 values across studies?

Methodological Answer: Discrepancies may stem from assay conditions or impurities. Standardize:

  • Compound purity: Validate via HPLC-MS (≥95% purity).
  • Assay buffers: Use consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4).
  • Positive controls: Include known inhibitors (e.g., TPPU for sEH) to calibrate inter-lab variability.
  • Statistical analysis: Apply ANOVA to compare datasets and identify outliers .

Q. What metabolic stability challenges are anticipated in preclinical studies, and how are they addressed?

Methodological Answer:

  • In vitro metabolism: Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS.
  • Soft spots: Identify labile groups (e.g., oxalamide hydrolysis) using H/D exchange experiments.
  • Prodrug strategies: Mask the hydroxyl group with acetyl or PEGylated moieties to enhance stability .

Q. How can computational methods guide formulation design for improved bioavailability?

Methodological Answer:

  • Molecular dynamics (MD): Simulate interactions with lipid bilayers to predict passive permeability.
  • Salt selection: Screen counterions (e.g., sodium, meglumine) using COSMO-RS for enhanced solubility.
  • Nanoparticle encapsulation: Use PLGA or liposomes (particle size <200 nm via DLS) to improve circulation time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.